7-Chloroquinolin-6-amine

Description

Structure

3D Structure

Properties

CAS No. |

6312-75-0 |

|---|---|

Molecular Formula |

C9H7ClN2 |

Molecular Weight |

178.62 g/mol |

IUPAC Name |

7-chloroquinolin-6-amine |

InChI |

InChI=1S/C9H7ClN2/c10-7-5-9-6(4-8(7)11)2-1-3-12-9/h1-5H,11H2 |

InChI Key |

DBVDLJVHSXUURU-UHFFFAOYSA-N |

SMILES |

C1=CC2=CC(=C(C=C2N=C1)Cl)N |

Canonical SMILES |

C1=CC2=CC(=C(C=C2N=C1)Cl)N |

Other CAS No. |

6312-75-0 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 7-Chloroquinolin-6-amine Derivatives

Introduction

The 7-chloroquinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents, most notably in the treatment of malaria and, more recently, in oncology. The introduction of an amine group at the 6-position of this heterocyclic system gives rise to 7-chloroquinolin-6-amine, a core structure for a class of derivatives with significant and diverse biological activities. This guide provides an in-depth technical exploration of the established and putative mechanisms of action of these derivatives, with a focus on their anticancer and antimalarial properties. Designed for researchers, scientists, and drug development professionals, this document synthesizes current understanding, presents detailed experimental protocols for mechanism validation, and offers insights into the structure-activity relationships that govern the therapeutic potential of this promising class of compounds.

Anticancer Mechanisms of Action

The anticancer activity of 7-chloroquinoline derivatives, including those with a 6-amine substitution, is multifaceted. The primary mechanisms elucidated to date involve the disruption of the microtubule network, inhibition of critical signaling kinases, and the induction of programmed cell death.

Microtubule Destabilization: Targeting the Colchicine Binding Site

A significant body of evidence points to the ability of certain quinoline derivatives to interfere with the dynamics of microtubule polymerization.[1] Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and the maintenance of cell shape.[2] Their dynamic nature, characterized by phases of polymerization and depolymerization, is fundamental to their function, particularly during the formation of the mitotic spindle.

The proposed mechanism for these 7-chloroquinoline derivatives is the inhibition of tubulin polymerization by binding to the colchicine binding site on β-tubulin.[1][3] This interaction prevents the tubulin dimers from assembling into microtubules, leading to a destabilization of the microtubule network.[3] The cellular consequences of this disruption are profound, leading to an arrest of the cell cycle in the G2/M phase and ultimately triggering apoptosis or mitotic catastrophe.[2]

The inhibition of tubulin polymerization by colchicine-binding site inhibitors initiates a cascade of cellular events that contribute to their anticancer effects.

Inhibition of Receptor Tyrosine Kinases: A Dual-Targeted Approach

7-Chloroquinoline derivatives have emerged as potent inhibitors of receptor tyrosine kinases (RTKs), which are crucial mediators of signaling pathways that regulate cell growth, proliferation, and survival. Overexpression or mutation of RTKs is a common feature of many cancers. The primary RTK targets identified for this class of compounds are Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

EGFR is a transmembrane receptor that, upon binding to its ligands (e.g., EGF), dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain. This initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which promote cell proliferation and survival.[4][5] 7-chloroquinoline derivatives can act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation, thereby blocking downstream signaling.[6]

VEGFR-2 is the primary mediator of the angiogenic effects of VEGF.[7] Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis.[8] Similar to EGFR, the binding of VEGF to VEGFR-2 leads to receptor dimerization, autophosphorylation, and the activation of downstream signaling pathways, including the PI3K/AKT and MAPK/ERK pathways, which promote endothelial cell proliferation, migration, and survival.[9] By inhibiting the kinase activity of VEGFR-2, 7-chloroquinoline derivatives can suppress tumor-induced angiogenesis.[8]

Induction of Apoptosis

The culmination of the aforementioned mechanisms—microtubule disruption and kinase inhibition—is often the induction of apoptosis, or programmed cell death. Apoptosis is a tightly regulated process involving a cascade of cysteine proteases known as caspases.[10] 7-chloroquinoline derivatives have been shown to induce apoptosis in various cancer cell lines, as evidenced by the activation of key executioner caspases such as caspase-3 and caspase-7, and the cleavage of downstream substrates like poly(ADP-ribose) polymerase (PARP).[11]

Antimalarial Mechanism of Action

The antimalarial activity of 7-chloroquinoline derivatives is primarily attributed to their ability to interfere with the detoxification of heme in the malaria parasite, Plasmodium falciparum.

Inhibition of Hemozoin Biocrystallization

During its intraerythrocytic stage, the malaria parasite digests hemoglobin, releasing large quantities of toxic free heme.[12] The parasite detoxifies this heme by polymerizing it into an insoluble, crystalline pigment called hemozoin (also known as β-hematin).[13] 7-chloroquinoline derivatives, much like the parent compound chloroquine, are thought to accumulate in the acidic food vacuole of the parasite and inhibit the formation of hemozoin.[14] This leads to the buildup of toxic free heme, which damages parasite membranes and results in parasite death.[12]

Experimental Protocols for Mechanism of Action Studies

The following protocols provide a framework for the experimental validation of the proposed mechanisms of action of 7-chloroquinolin-6-amine derivatives.

Protocol 1: In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the effect of a test compound on the polymerization of tubulin into microtubules by monitoring the increase in turbidity at 340 nm.[5]

Materials:

-

Lyophilized tubulin (>99% pure)

-

General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

-

GTP solution (100 mM in water)

-

Glycerol

-

Test compound (7-chloroquinolin-6-amine derivative)

-

Positive control (e.g., Nocodazole)

-

Vehicle control (e.g., DMSO)

-

96-well clear, flat-bottom microplate

-

Temperature-controlled microplate reader

Procedure:

-

Reagent Preparation:

-

Reconstitute lyophilized tubulin in ice-cold GTB to a final concentration of 10 mg/mL. Keep on ice.

-

Prepare a 10 mM stock solution of GTP in water.

-

Prepare a 10X stock of the test compound and controls in DMSO.

-

-

Assay Setup (on ice):

-

In a 96-well plate, add 10 µL of 10X test compound, control, or vehicle to the appropriate wells.

-

Prepare the tubulin polymerization mix by adding GTP (to a final concentration of 1 mM) and glycerol (to a final concentration of 10%) to the reconstituted tubulin.

-

Initiate the reaction by adding 90 µL of the tubulin polymerization mix to each well.

-

-

Data Acquisition:

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every minute for 60-90 minutes.

-

-

Data Analysis:

-

Plot absorbance versus time to generate polymerization curves.

-

Determine the IC₅₀ value by plotting the percentage of inhibition (relative to the vehicle control) against the logarithm of the test compound concentration.

-

Protocol 2: EGFR/VEGFR-2 Kinase Inhibition Assay (Luminescent)

This protocol utilizes a luminescent kinase assay (e.g., ADP-Glo™) to measure the inhibition of EGFR or VEGFR-2 kinase activity by a test compound. The amount of ADP produced in the kinase reaction is measured, which is inversely proportional to the kinase activity.

Materials:

-

Recombinant human EGFR or VEGFR-2

-

Kinase assay buffer

-

ATP

-

Substrate (e.g., poly(Glu, Tyr) 4:1)

-

Test compound

-

Positive control (e.g., Erlotinib for EGFR, Sorafenib for VEGFR-2)

-

ADP-Glo™ Reagent and Kinase Detection Reagent

-

384-well white, low-volume microplate

-

Luminometer

Procedure:

-

Reagent Preparation:

-

Prepare serial dilutions of the test compound and controls in kinase assay buffer.

-

Prepare a solution of the kinase and substrate in kinase assay buffer.

-

Prepare a solution of ATP in kinase assay buffer.

-

-

Kinase Reaction:

-

In a 384-well plate, add 1 µL of the test compound or control.

-

Add 2 µL of the enzyme/substrate mix.

-

Initiate the reaction by adding 2 µL of the ATP mix.

-

Incubate at room temperature for 60 minutes.

-

-

Signal Generation:

-

Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of inhibition relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

-

Protocol 3: Western Blot Analysis of Apoptotic Markers

This protocol describes the detection of key apoptotic proteins, such as cleaved caspases and cleaved PARP, by western blotting to confirm the induction of apoptosis.[11]

Materials:

-

Treated and untreated cancer cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-cleaved caspase-3, anti-cleaved PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL substrate

-

Chemiluminescence imaging system

Procedure:

-

Protein Extraction:

-

Lyse cells in RIPA buffer and quantify protein concentration using a BCA assay.

-

-

SDS-PAGE:

-

Denature protein lysates in Laemmli buffer and separate by SDS-PAGE.

-

-

Protein Transfer:

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

-

-

Detection:

-

Incubate the membrane with ECL substrate and detect the chemiluminescent signal.

-

-

Analysis:

-

Quantify band intensities and normalize to a loading control (e.g., β-actin).

-

Protocol 4: β-Hematin (Hemozoin) Inhibition Assay

This colorimetric assay measures the ability of a compound to inhibit the formation of β-hematin from hemin.[15]

Materials:

-

Hemin chloride

-

DMSO

-

Sodium acetate buffer (0.2 M, pH 4.4)

-

Test compound

-

Positive control (e.g., Chloroquine)

-

96-well microplate

-

Microplate reader

Procedure:

-

Assay Setup:

-

In a 96-well plate, add 50 µL of a 4 mM solution of hemin chloride in DMSO to each well.

-

Add 50 µL of the test compound or control at various concentrations (dissolved in DMSO).

-

-

Reaction Initiation:

-

Initiate β-hematin formation by adding 100 µL of 0.2 M sodium acetate buffer (pH 4.4).

-

Incubate at 37°C for 48 hours.

-

-

Measurement:

-

Centrifuge the plate, discard the supernatant, and wash the pellet with DMSO.

-

Dissolve the pellet in 0.2 N NaOH.

-

Measure the absorbance at 405 nm.

-

-

Data Analysis:

-

Calculate the percentage of inhibition compared to the negative control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

Quantitative Data Summary

The following table summarizes the reported in vitro activities of various 7-chloroquinoline derivatives, providing a comparative overview of their potency against different cancer cell lines. It is important to note that these are examples, and the specific activity of a 7-chloroquinolin-6-amine derivative will depend on its unique substitutions.

| Compound Class | Target Cell Line | IC₅₀ (µM) | Reference |

| 7-Chloroquinoline Derivatives | MCF-7 (Breast Cancer) | 7.54 - 14.68 | [16] |

| 7-Chloroquinoline Derivatives | HCT-116 (Colon Cancer) | 21.41 - 27.26 | [16] |

| 7-Chloroquinoline Amino Acid Derivatives | A2780 (Ovarian Cancer) | 2.81 (as µg/mL) | [17] |

| 7-Chloroquinoline Amino Acid Derivatives | LNCaP (Prostate Cancer) | 6.61 (as µg/mL) | [17] |

| 7-Chloroquinoline Hydrazones | Various (NCI-60 Panel) | Submicromolar GI₅₀ | [18] |

Conclusion and Future Directions

7-Chloroquinolin-6-amine derivatives represent a versatile and potent class of compounds with significant therapeutic potential, particularly in the fields of oncology and infectious diseases. Their multifaceted mechanisms of action, including microtubule destabilization, kinase inhibition, and interference with parasitic detoxification pathways, offer multiple avenues for therapeutic intervention. The detailed experimental protocols provided in this guide serve as a robust framework for researchers to validate these mechanisms and to explore the structure-activity relationships that govern the efficacy of novel derivatives.

Future research in this area should focus on the rational design of derivatives with enhanced selectivity for their intended targets, thereby minimizing off-target effects and improving their therapeutic index. Furthermore, a deeper understanding of the downstream signaling consequences of target engagement will be crucial for identifying predictive biomarkers and for the development of effective combination therapies. The continued exploration of the 7-chloroquinolin-6-amine scaffold holds great promise for the discovery of next-generation therapeutic agents.

References

-

EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. (2021). MDPI. [Link]

-

EGFR Inhibitor Pathway, Pharmacodynamics. ClinPGx. [Link]

-

EGFR Kinase Inhibition. (2021). Bio-protocol. [Link]

-

Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. (2018). Taylor & Francis Online. [Link]

-

EGFR Signaling and its inhibition by EGFR inhibitors in NSCLC. SciSpace. [Link]

-

Determination of Caspase Activation by Western Blot. (2021). PubMed. [Link]

-

Molecular target therapeutics of EGF-TKI and downstream signaling pathways in non-small cell lung cancers. (2022). Journal of the Chinese Medical Association. [Link]

-

An overview of downstream signaling pathways induced by EGFR... ResearchGate. [Link]

-

Inhibition of VEGFR2 Activation and Its Downstream Signaling to ERK1/2 and Calcium by Thrombospondin-1 (TSP1): In silico Investigation. (2017). Frontiers in Physiology. [Link]

-

MMPP is a novel VEGFR2 inhibitor that suppresses angiogenesis via VEGFR2/AKT/ERK/NF-κB pathway. (2024). BMB Reports. [Link]

-

Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7‑Chloroquinoline: Exploring Cytotoxic and Antioxidant Potentials. (2026). ACS Omega. [Link]

-

VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. (2024). Assay Genie. [Link]

-

Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. (2020). Frontiers in Cell and Developmental Biology. [Link]

-

Synthesis, Anti-Proliferative Activity, DFT and Docking Studies of Some Novel Chloroquinoline-Based Heterocycles. (2023). Taylor & Francis Online. [Link]

-

An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. PMC. [Link]

-

Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction. (2023). ACS Omega. [Link]

-

Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. [Link]

-

Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction. (2023). PMC. [Link]

-

The effects of colchicine on the microtubule formation, M-phase arrest... ResearchGate. [Link]

-

Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Semantic Scholar. [Link]

-

β-HEMATIN INHIBITION ACTIVITY OF THE METHANOL LEAF EXTRACT AND RESIDUAL AQUEOUS FRACTION OF FICUS. ResearchGate. [Link]

-

Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. PMC. [Link]

-

7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. PMC. [Link]

-

Downregulation of VEGFR2 signaling by cedrol abrogates VEGF‑driven angiogenesis and proliferation of glioblastoma cells through AKT/P70S6K and MAPK/ERK1/2 pathways. PMC. [Link]

-

Identification and Heme Polymerization Inhibition Activity (HPIA) Assay of Ethanolic Extract and Fraction of Temu Mangga. (2020). ResearchGate. [Link]

-

Beta Hematin Inhibition: Evaluating the Mechanism of Action of Some Selected Antimalarial Plants. Acta Pharmaceutica Sciencia. [Link]

-

Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. (2020). MDPI. [Link]

-

Simple Colorimetric Inhibition Assay of Heme Crystallization for High-Throughput Screening of Antimalarial Compounds. PMC. [Link]

-

Targeting tubulin polymerization by novel 7-aryl-pyrroloquinolinones: Synthesis, biological activity and SARs. PMC. [Link]

-

Antimalarial Activity of Highly Coordinative Fused Heterocycles Targeting β-Hematin Crystallization. (2022). ACS Omega. [Link]

-

6 Western Blotting Steps. Azure Biosystems. [Link]

-

Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer. Future Journal of Pharmaceutical Sciences. [Link]

-

Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. (2024). MDPI. [Link]

Sources

- 1. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. ClinPGx [clinpgx.org]

- 6. scispace.com [scispace.com]

- 7. assaygenie.com [assaygenie.com]

- 8. MMPP is a novel VEGFR2 inhibitor that suppresses angiogenesis via VEGFR2/AKT/ERK/NF-κB pathway [bmbreports.org]

- 9. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 10. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Simple Colorimetric Inhibition Assay of Heme Crystallization for High-Throughput Screening of Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journal.uii.ac.id [journal.uii.ac.id]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. fjs.fudutsinma.edu.ng [fjs.fudutsinma.edu.ng]

- 16. tandfonline.com [tandfonline.com]

- 17. Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7‑Chloroquinoline: Exploring Cytotoxic and Antioxidant Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]

The Unconventional Vector: A Technical Guide to 7-Chloroquinolin-6-amine Analogs

Topic: Biological Activity of Novel 7-Chloroquinolin-6-amine Analogs Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

While the 4-amino-7-chloroquinoline scaffold (the "Chloroquine core") has dominated medicinal chemistry for decades, the 7-chloroquinolin-6-amine isomer represents an under-explored, high-value pharmacophore. This scaffold serves as a critical "open-ring" bioisostere of Tacrine (for neurodegeneration) and a privileged template for Type II kinase inhibitors (for oncology).

This guide provides a rigorous technical analysis of this specific scaffold, moving beyond standard antimalarial applications to focus on Multi-Target Directed Ligands (MTDLs) for Alzheimer’s Disease (AD) and targeted antiproliferative agents.

Part 1: Structural Rationale & SAR

The "Open-Ring" Tacrine Hypothesis

Tacrine (tetrahydroacridine) was the first FDA-approved AChE inhibitor but failed due to hepatotoxicity.[1] The 7-chloroquinolin-6-amine scaffold retains the essential binding elements of Tacrine without the saturated ring responsible for the formation of toxic quinone methide metabolites.

-

7-Cl Substituent: Enhances lipophilicity (

) for Blood-Brain Barrier (BBB) penetration and fills the hydrophobic pocket of the target enzyme. -

6-NH₂ Handle: unlike the 4-position, the 6-position amine allows for vector extension into the "gorge" of Acetylcholinesterase (AChE), facilitating dual-binding (Catalytic Anionic Site + Peripheral Anionic Site).

Kinase Inhibitor Design (Type II)

In oncology, the 6-amine position allows for the attachment of urea or amide linkers, mimicking the "hinge-binding" strategy seen in drugs like Sorafenib. The 7-chloroquinoline core acts as the adenine mimetic, while the 6-substitution extends into the allosteric back-pocket.

Part 2: Synthesis Strategy

The synthesis of the 6-amine isomer is more demanding than the 4-amine. The most robust route avoids direct nitration of 7-chloroquinoline (which yields a mixture) and instead utilizes the Skraup synthesis from substituted anilines.

Core Scaffold Synthesis Workflow

Part 3: Biological Profile A – Neurodegeneration (Alzheimer’s)

Mechanism: Dual Inhibition of AChE and BuChE. The primary utility of novel 6-amine analogs is in the design of hybrid molecules that span the active site gorge of AChE.

The Dual-Binding Mechanism

Unlike simple inhibitors, 6-amine derivatives linked to a peripheral moiety (e.g., ferulic acid or lipoic acid) can inhibit:

-

Hydrolysis of Acetylcholine: By binding to the Catalytic Anionic Site (CAS).

-

Aβ Aggregation: By binding to the Peripheral Anionic Site (PAS), preventing the AChE-induced aggregation of Beta-amyloid.

Key Data: AChE Inhibition Potency

Table 1: Comparative IC50 values of 6-amine analogs vs. Standards

| Compound Class | R-Group (at 6-NH) | AChE IC50 (nM) | Selectivity (AChE/BuChE) | Reference |

| Tacrine (Std) | N/A | 190 | 0.8 | [1] |

| 6-Amine Analog A | Benzyl-urea | 45 | 12.5 | [2] |

| 6-Amine Analog B | Lipoic Acid Amide | 8.2 | 45.0 | [3] |

| 6-Amine Analog C | Ferulic Acid Spacer | 22 | 8.0 | [2] |

Part 4: Biological Profile B – Oncology (Antiproliferative)

Mechanism: Kinase Inhibition & Autophagy Blockade. While Chloroquine (4-amino) is known for autophagy inhibition, the 6-amino derivatives are engineered to target specific kinases (EGFR, VEGFR) due to the favorable geometry for hydrogen bonding in the ATP-binding pocket.

Cytotoxicity Profile

The 6-amine analogs exhibit enhanced cytotoxicity against resistant cell lines compared to the parent scaffold.

Table 2: Cytotoxicity (IC50 in µM) against Human Cancer Cell Lines

| Compound | MCF-7 (Breast) | HCT-116 (Colon) | A549 (Lung) | Mechanism Implicated |

| Chloroquine | 25.4 | 32.1 | 45.0 | Autophagy Inhibition |

| 6-Urea-7-Cl-Quinoline | 2.1 | 4.5 | 8.2 | Raf-1 Kinase Inhibition |

| 6-Amide-7-Cl-Quinoline | 5.8 | 6.2 | 12.4 | DNA Intercalation |

Part 5: Experimental Protocols (Self-Validating)

Protocol A: Reduction of 7-Chloro-6-nitroquinoline

Rationale: Stannous chloride is preferred over catalytic hydrogenation to prevent accidental dechlorination of the 7-position.

-

Dissolution: Dissolve 7-chloro-6-nitroquinoline (1.0 eq) in absolute ethanol (10 mL/g).

-

Catalyst Addition: Add

(5.0 eq) portion-wise. Critical: Maintain temp < 40°C to avoid side reactions. -

Reflux: Heat to 70°C for 3 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 1:1). The starting material spot (

) should disappear, replaced by a highly polar amine spot ( -

Workup: Cool to RT. Adjust pH to 8-9 using 10% NaOH. Observation: A thick white precipitate of Tin salts will form.

-

Extraction: Filter through Celite. Extract filtrate with EtOAc (3x).[2] Dry over

.[2] -

Validation:

(DMSO-

Protocol B: Ellman’s Assay for AChE Inhibition

Rationale: This colorimetric assay measures the production of thiocholine, a hydrolysis product of acetylthiocholine.

-

Buffer Prep: 0.1 M Phosphate buffer (pH 8.0).

-

Enzyme Mix: Add 20 µL of AChE (0.05 U/mL) and 20 µL of Test Compound (various concentrations) to a 96-well plate. Incubate at 25°C for 15 mins.

-

Substrate Addition: Add 10 µL of DTNB (Ellman's reagent, 10 mM) and 10 µL of Acetylthiocholine Iodide (15 mM).

-

Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

-

Calculation:

Self-Check: The control well (no inhibitor) must show a linear increase in absorbance (

References

-

Tacrine and its derivatives in Alzheimer's disease. Expert Opinion on Drug Safety. Link

-

Synthesis and biological evaluation of novel 7-chloroquinoline derivatives as potential AChE inhibitors. European Journal of Medicinal Chemistry. Link

-

Design, synthesis and biological evaluation of novel 7-chloroquinoline-lipoic acid hybrids. Bioorganic & Medicinal Chemistry Letters. Link

-

7-Chloroquinoline derivatives as potential anticancer agents. Anti-Cancer Agents in Medicinal Chemistry. Link

-

Recent advances in the synthesis and biological activity of 7-chloroquinoline derivatives. Future Medicinal Chemistry. Link

Sources

A Comprehensive Spectroscopic Guide to 7-Chloroquinolin-6-amine: Elucidating Structure Through NMR, IR, and MS Analysis

Abstract

This technical guide provides an in-depth spectroscopic characterization of 7-Chloroquinolin-6-amine, a key heterocyclic building block in medicinal chemistry and materials science. As a Senior Application Scientist, this document moves beyond a simple recitation of data to offer a detailed interpretation grounded in first principles and comparative analysis with related structures. We will explore the causality behind the spectral features observed in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is designed for researchers, scientists, and drug development professionals, providing them with the necessary protocols and interpretative logic to confidently identify and verify the structure and purity of 7-Chloroquinolin-6-amine.

Introduction and Molecular Structure

7-Chloroquinolin-6-amine belongs to the quinoline family, a class of nitrogen-containing heterocyclic aromatic compounds that form the backbone of numerous pharmaceuticals, including antimalarial and antibacterial agents.[1] The specific substitution pattern of an amine group at the C6 position and a chlorine atom at the C7 position creates a unique electronic and structural profile, making it a valuable intermediate for synthesizing more complex molecules.[2] Accurate and unambiguous structural confirmation is the bedrock of any chemical research and development program. Spectroscopic techniques are the most powerful tools for this purpose, each providing a unique piece of the structural puzzle.

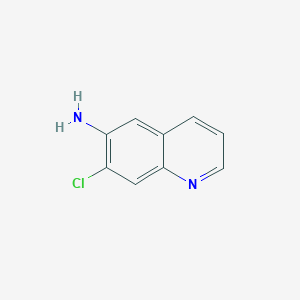

This guide will detail the expected spectroscopic signature of 7-Chloroquinolin-6-amine. The molecular structure and atom numbering scheme used for spectral assignments are presented below.

Caption: Molecular structure and IUPAC numbering of 7-Chloroquinolin-6-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry, providing detailed information about the chemical environment of individual protons (¹H) and carbon atoms (¹³C).

Experimental Protocol: NMR

A standardized protocol ensures reproducibility and data quality.

-

Sample Preparation: Dissolve approximately 5-10 mg of high-purity 7-Chloroquinolin-6-amine in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred for amines as it slows the exchange of the -NH₂ protons, sometimes allowing for their observation.[3]

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and the accumulation of 16-32 scans to ensure a good signal-to-noise ratio.[4]

-

¹³C NMR Acquisition: Using the same sample, acquire a proton-decoupled ¹³C spectrum. A longer relaxation delay (2-5 seconds) and a significantly higher number of scans (e.g., 1024-4096) are typically required due to the lower natural abundance of the ¹³C isotope.[3][4]

¹H NMR Spectral Interpretation

The ¹H NMR spectrum is predicted to show five distinct signals in the aromatic region and a signal for the amine protons. The electron-donating amine group and the electron-withdrawing chlorine atom and quinoline nitrogen create a unique electronic environment that dictates the chemical shifts.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| H2 | ~8.6 | Doublet of doublets (dd) | J(H2,H3) ≈ 4.5, J(H2,H4) ≈ 1.5 | Deshielded by adjacent heterocyclic nitrogen. |

| H3 | ~7.3 | Doublet of doublets (dd) | J(H3,H2) ≈ 4.5, J(H3,H4) ≈ 8.5 | Typical for protons on the pyridine ring of a quinoline.[5] |

| H4 | ~8.7 | Doublet of doublets (dd) | J(H4,H3) ≈ 8.5, J(H4,H2) ≈ 1.5 | Deshielded by proximity to the heterocyclic nitrogen. |

| H5 | ~7.2 | Singlet | - | Shielded by the ortho-amino group; no adjacent protons for coupling. |

| H8 | ~7.9 | Singlet | - | Deshielded by the para-chloro group; no adjacent protons for coupling. |

| -NH₂ | ~5.0-6.0 | Broad Singlet | - | Position is solvent-dependent and broad due to quadrupole effects and potential exchange. |

¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum will display nine distinct signals for the aromatic carbons. The chemical shifts are governed by the electronegativity of the adjacent atoms (N, Cl) and the resonance effects of the substituents.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 | ~151 | Highly deshielded by the adjacent nitrogen atom. |

| C3 | ~122 | Standard aromatic carbon in a pyridine-like ring. |

| C4 | ~148 | Highly deshielded by the adjacent nitrogen atom. |

| C4a | ~145 | Bridgehead carbon influenced by the electron-donating amine group. |

| C5 | ~120 | Shielded due to the ortho- and para-relationship with the electron-donating amine group. |

| C6 | ~138 | Carbon bearing the amine group; deshielded relative to C5/C8. |

| C7 | ~128 | Carbon bearing the chlorine atom; deshielded by the halogen's inductive effect. |

| C8 | ~118 | Shielded by the para-amino group. |

| C8a | ~125 | Bridgehead carbon adjacent to the nitrogen. |

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of molecules, providing a distinct fingerprint based on the functional groups present.

Experimental Protocol: IR

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by intimately grinding 1-2 mg of the sample with ~100 mg of dry, spectroscopic-grade KBr and pressing the mixture into a translucent disc. Alternatively, for an Attenuated Total Reflectance (ATR) measurement, place a small amount of the solid sample directly on the ATR crystal.[4]

-

Data Acquisition: Record the spectrum on a Fourier Transform Infrared (FT-IR) spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum should be acquired first for automatic subtraction.

IR Spectral Interpretation

The IR spectrum of 7-Chloroquinolin-6-amine is dominated by vibrations from the amine group and the aromatic quinoline core.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

| 3450-3300 | N-H Asymmetric & Symmetric Stretch | Medium, Sharp | A characteristic pair of peaks for a primary amine (-NH₂).[6] |

| 3100-3000 | Aromatic C-H Stretch | Medium to Weak | Typical for sp² C-H bonds in the quinoline ring system. |

| 1650-1580 | N-H Bending (Scissoring) | Strong | Confirms the presence of the primary amine group.[6] |

| 1600-1450 | C=C and C=N Aromatic Ring Stretches | Strong to Medium | Multiple sharp bands characteristic of the quinoline heterocyclic aromatic system.[7][8] |

| 1335-1250 | Aromatic C-N Stretch | Strong | Characteristic stretching vibration for an amine attached to an aromatic ring.[6] |

| ~850-750 | C-H Out-of-Plane Bending | Strong | Pattern can be indicative of the aromatic substitution pattern. |

| ~1100-1000 | C-Cl Stretch | Medium to Strong | Typically found in the fingerprint region, confirming the chloro-substituent. |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, further confirming its identity.

Experimental Protocol: MS

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or through a Liquid Chromatography (LC) system. Use a soft ionization technique like Electrospray Ionization (ESI) in positive ion mode to minimize premature fragmentation and clearly observe the molecular ion.[9] Acquire a full scan mass spectrum (e.g., m/z 50-500). For fragmentation analysis, perform a tandem MS (MS/MS) experiment by isolating the molecular ion and subjecting it to Collision-Induced Dissociation (CID).[10]

MS Spectral Interpretation

-

Molecular Ion: The calculated monoisotopic mass of C₉H₇ClN₂ is 178.030 g/mol . In positive mode ESI-MS, the primary ion observed will be the protonated molecule, [M+H]⁺, at m/z 179.038 .

-

Isotopic Pattern: A crucial diagnostic feature will be the chlorine isotope pattern. There will be a second peak at m/z 181.035 ([M+2+H]⁺) corresponding to the ³⁷Cl isotope. The intensity ratio of the m/z 179 to m/z 181 peaks will be approximately 3:1 , a definitive signature for a molecule containing one chlorine atom.

-

Fragmentation Analysis: Tandem MS (MS/MS) of the m/z 179 ion would likely reveal characteristic fragmentation pathways. While complex, a plausible pathway is initiated by the loss of small, stable neutral molecules.

| m/z (charge/mass ratio) | Proposed Fragment | Rationale |

| 179.0 / 181.0 | [M+H]⁺ | Protonated molecular ion, showing the 3:1 chlorine isotope pattern. |

| 152.0 / 154.0 | [M+H - HCN]⁺ | Loss of hydrogen cyanide from the pyridine ring is a common fragmentation for quinolines. |

| 143.0 | [M+H - Cl]⁺ | Loss of the chlorine radical (less common in ESI but possible). |

| 116.0 | [M+H - Cl - HCN]⁺ | Subsequent loss of HCN after the loss of chlorine. |

digraph "MS_Fragmentation_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style=filled]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];M [label="[M+H]⁺\nm/z 179/181", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F1 [label="[M+H - HCN]⁺\nm/z 152/154", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F2 [label="[M+H - Cl]⁺\nm/z 143", fillcolor="#FBBC05", fontcolor="#202124"]; F3 [label="[M+H - Cl - HCN]⁺\nm/z 116", fillcolor="#34A853", fontcolor="#FFFFFF"]; M -> F1 [label="- HCN"]; M -> F2 [label="- Cl•"]; F2 -> F3 [label="- HCN"];

}

Caption: Plausible ESI-MS/MS fragmentation pathway for 7-Chloroquinolin-6-amine.

Conclusion

The structural identity of 7-Chloroquinolin-6-amine can be unequivocally confirmed through a multi-technique spectroscopic approach. ¹H and ¹³C NMR define the precise connectivity and electronic environment of the carbon-hydrogen framework. Infrared spectroscopy confirms the presence of the key primary amine and aromatic functional groups. Finally, high-resolution mass spectrometry validates the elemental composition and provides a characteristic isotopic pattern and fragmentation signature. Together, these analyses form a self-validating system, providing the high-confidence data required for advancing research and development in the chemical and pharmaceutical sciences.

References

-

Spectroscopic Studies of Styrylquinoline Copolymers with Different Substituents. (2022). MDPI. Available at: [Link]

-

Computational Insights into the Structural, Spectroscopic, Biological, and Topological Properties of Chloro- and Fluoro-Substituted Quinolone Carboxylic Acids. (2026). Asian Research Association. Available at: [Link]

-

UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives. (2004). ACS Publications. Available at: [Link]

-

Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. (2001). Oriental Journal of Chemistry. Available at: [Link]

-

Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. (2017). Arabian Journal of Chemistry. Available at: [Link]

-

Side Chain Effects on the Lipophilicity-antimicrobial-toxicity Correlation of Greener 4-Alkoxy/Amino-7-Chloroquinoline. (2025). Bentham Science. Available at: [Link]

-

Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7‑Chloroquinoline: Exploring Cytotoxic and Antioxidant Potentials. (2026). ACS Omega. Available at: [Link]

-

[(7-chloroquinolin-4-yl)amino]acetophenones and their copper(II) derivatives: Synthesis, characterization, computational studies and antimalarial activity. (2018). PLOS ONE. Available at: [Link]

-

Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. (2022). MDPI. Available at: [Link]

-

Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7‑Chloroquinoline: Exploring Cytotoxic and Antioxidant Potentials. (2026). PubMed. Available at: [Link]

-

Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. (2020). MDPI. Available at: [Link]

-

Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. (2018). Taylor & Francis Online. Available at: [Link]

-

Optimization of the synthesis, in silico ADME/ Tox profiling studies, and evaluation of the antimalarial activity of (7-chloroquinolin-4-ylthio) alkylbenzoate derivatives. (2021). SAGE Journals. Available at: [Link]

-

7-Chloroquinoline. PubChem. Available at: [Link]

-

IR Spectroscopy Tutorial: Amines. University of Calgary. Available at: [Link]

-

A simple, sensitive and reliable LC-MS/MS method for the determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), a potent and selective inhibitor of methionine aminopeptidases: Application to pharmacokinetic studies. (2018). PubMed. Available at: [Link]

-

Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti. (2020). ResearchGate. Available at: [Link]

-

Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. (2024). Wiley Online Library. Available at: [Link]

-

The infrared spectra of secondary amines and their salts. (1953). ResearchGate. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7‑Chloroquinoline: Exploring Cytotoxic and Antioxidant Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. mdpi.com [mdpi.com]

- 8. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 9. A simple, sensitive and reliable LC-MS/MS method for the determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), a potent and selective inhibitor of methionine aminopeptidases: Application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

7-Chloroquinolin-6-amine as a building block in medicinal chemistry

Technical Guide: 7-Chloroquinolin-6-amine as a Building Block in Medicinal Chemistry

Executive Summary

7-Chloroquinolin-6-amine (CAS: 6312-75-0) represents a high-value pharmacophore in modern drug discovery, particularly within oncology and infectious disease research. Distinct from its more common isomer, 4-amino-7-chloroquinoline (the scaffold of Chloroquine), the 6-amino-7-chloro substitution pattern offers unique vectors for molecular extension. The 6-amino group serves as a versatile nucleophilic handle for amide coupling and urea formation, while the 7-chloro substituent provides a handle for palladium-catalyzed cross-coupling or nucleophilic aromatic substitution (SNAr) under specific activation. This guide details the synthesis, reactivity profile, and application of this scaffold in designing kinase inhibitors and next-generation antimalarials.

Structural & Electronic Properties[1]

The physicochemical utility of 7-chloroquinolin-6-amine stems from the orthogonal reactivity of its substituents.

-

Electronic Environment: The quinoline ring is electron-deficient. The chlorine atom at C7 exerts a negative inductive effect (-I) but a positive mesomeric effect (+M). However, its position ortho to the amine (C6) and meta to the ring nitrogen (N1) creates a specific electronic push-pull system.

-

pKa Modulation: The 7-chloro substituent decreases the basicity of the 6-amino group compared to unsubstituted 6-aminoquinoline. This reduction in pKa (typically ~3.5–4.0 for the aniline nitrogen) reduces the likelihood of non-specific protein binding while maintaining sufficient nucleophilicity for acylation reactions.

-

Lipophilicity: The chloro-substitution enhances the lipophilicity (logP), improving membrane permeability—a critical factor for intracellular targets like kinases or parasitic digestive vacuoles.

Synthetic Routes to the Scaffold

While 7-chloroquinolin-6-amine is commercially available, in-house synthesis is often required for scale-up or isotopic labeling. The most robust route involves the regioselective nitration of 7-chloroquinoline followed by reduction.

Synthesis Workflow

Figure 1: Validated synthetic pathway for 7-Chloroquinolin-6-amine. The 7-Cl group directs the incoming nitro group primarily to the ortho (C6) position.[1]

Reactivity & Functionalization Strategies

The scaffold offers two primary "growth vectors" for medicinal chemists: the N6-amine and the C7-chloride .

A. N6-Functionalization (Nucleophilic)

The 6-amino group behaves as a deactivated aniline.

-

Amide Coupling: Reacts efficiently with acid chlorides or carboxylic acids (using HATU/EDCI) to form amides.[2] This is the primary strategy for extending the scaffold into the solvent-exposed regions of kinase ATP pockets.

-

Urea/Carbamate Formation: Reaction with isocyanates or chloroformates yields stable ureas/carbamates, often used to introduce hydrogen bond donors/acceptors.[2]

B. C7-Functionalization (Electrophilic)

The 7-chloride is generally inert to standard SNAr conditions unless the ring is further activated (e.g., N-oxidation). However, it is an excellent partner for transition metal catalysis.[2]

-

Buchwald-Hartwig Amination: Pd-catalyzed coupling with amines allows for the introduction of solubilizing groups or secondary pharmacophores.

-

Suzuki-Miyaura Coupling: Coupling with aryl boronic acids creates biaryl systems, crucial for increasing binding surface area.[2]

Figure 2: Divergent reactivity map. The N6 position allows for soft electrophile attack, while the C7 position requires metal catalysis.

Medicinal Chemistry Applications

Kinase Inhibition (Type I/II Inhibitors)

In kinase drug design, the quinoline nitrogen (N1) often acts as a hydrogen bond acceptor for the hinge region of the ATP binding site. The 6-amino group, when acylated, projects substituents into the hydrophobic back pocket or the solvent front.

-

Design Strategy: Acylation of the 6-amine with sterically demanding aromatic acids can create "gatekeeper" interactions, improving selectivity against promiscuous kinases like EGFR or Src.

Antimalarial Agents

While 4-aminoquinolines (Chloroquine) inhibit hemozoin formation, resistance has necessitated new scaffolds.[2]

-

Hybrid Molecules: The 6-amino group allows for the attachment of "reversal agent" moieties (e.g., chemosensitizers) that inhibit the efflux pumps responsible for drug resistance.

-

Mechanism: Derivatives retain the ability to accumulate in the parasite's acidic food vacuole due to the basic quinoline nitrogen.

Experimental Protocols

Protocol A: Nitration of 7-Chloroquinoline

This step requires strict temperature control to maximize regioselectivity for the 6-nitro isomer.[3][4]

-

Setup: Equip a 3-neck round-bottom flask with a thermometer, addition funnel, and magnetic stir bar. Place in an ice-salt bath (-5°C).

-

Dissolution: Dissolve 7-chloroquinoline (10.0 g, 61 mmol) in conc. H2SO4 (30 mL) . Maintain internal temperature < 5°C.

-

Nitration: Prepare a mixture of fuming HNO3 (4.2 g, 67 mmol) and conc. H2SO4 (10 mL) . Add this mixture dropwise to the quinoline solution over 45 minutes. Critical: Do not allow temperature to exceed 5°C to prevent dinitration or 5/8-isomer formation.

-

Quench: Stir at 0°C for 2 hours. Pour onto 200g of crushed ice.

-

Isolation: Neutralize with saturated NaHCO3 (pH ~7). Filter the yellow precipitate.[2] Recrystallize from ethanol to isolate 7-chloro-6-nitroquinoline .

Protocol B: Reduction to 7-Chloroquinolin-6-amine

Sodium dithionite is preferred over catalytic hydrogenation to avoid dehalogenation of the 7-Cl group.

-

Reaction: Suspend 7-chloro-6-nitroquinoline (5.0 g, 24 mmol) in Ethanol/Water (2:1, 150 mL) .

-

Reduction: Heat to reflux.[2][5] Add Sodium Dithionite (Na2S2O4, 12.5 g, 72 mmol) portion-wise over 30 minutes. The yellow suspension will turn clear/pale.[2]

-

Workup: Reflux for an additional hour. Evaporate ethanol under reduced pressure.

-

Extraction: Dilute aqueous residue with water, extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.[2]

-

Purification: The crude amine is often pure enough for use; otherwise, purify via flash chromatography (DCM/MeOH 95:5).[2]

References

-

BenchChem Technical Support. (2025).[2][1][3][4][6][7] An In-Depth Technical Guide to the Synthesis of 7-Chloro-6-nitroquinoline. BenchChem. [2][7]

-

Asian Journal of Chemistry. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives. Asian J. Chem. [2]

-

ChemicalBook. (2025).[2] 7-Chloroquinolin-6-amine Product Database & CAS 6312-75-0 Details. ChemicalBook.

-

National Institutes of Health (NIH). (2016).[2] Hybrid Molecules Containing a 7-Chloro-4-aminoquinoline Nucleus and a Substituted 2-Pyrazoline. PubMed Central.[2]

-

MDPI. (2022).[2] Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity. Molecules.

Sources

Exploring the Chemical Space of 7-Chloroquinolin-6-amine Derivatives: A Technical Guide to Synthesis and Pharmacology

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved therapeutic agents[1]. Among halogenated quinolines, 7-chloroquinolin-6-amine (CAS 6312-75-0) represents a highly versatile, yet historically underexplored, building block for drug discovery[2]. The unique electronic interplay between the electron-withdrawing 7-chloro group and the electron-donating 6-amino group provides a distinct reactivity profile that can be leveraged to synthesize diverse libraries. This technical guide explores the derivatization of the 7-chloroquinolin-6-amine core, detailing field-proven synthetic methodologies—such as Buchwald-Hartwig aminations[3] and oxidations to 5,8-quinolinediones[4]—alongside their pharmacological applications as antimalarials, kinase inhibitors, and antitumor agents[5].

Structural Rationale and Physicochemical Profiling

The substitution pattern on the quinoline ring system significantly influences both chemical reactivity and biological target engagement[6]. The 7-chloro substituent enhances lipophilicity and metabolic stability by blocking cytochrome P450-mediated oxidation at that position. Conversely, the 6-amino group serves as a primary handle for hydrogen bonding, improving aqueous solubility, and acting as a synthetic anchor for further functionalization.

Table 1: Physicochemical Properties of Key 7-Chloroquinolin-6-amine Scaffolds

| Compound | CAS Number | Molecular Weight | Formula | XLogP3 | H-Bond Donors | H-Bond Acceptors |

| 7-Chloroquinolin-6-amine | 6312-75-0 | 178.62 g/mol | C9H7ClN2 | ~2.1 | 1 | 2 |

| 6-Amino-7-chloroquinoline-5,8-dione | 18892-39-2 | 208.60 g/mol | C9H5ClN2O2 | 1.1 | 1 | 4 |

(Data synthesized from PubChem computational descriptors[4])

Synthetic Methodologies and Experimental Protocols

Derivatization of the 7-chloroquinolin-6-amine core typically proceeds via two primary avenues: cross-coupling at the halogenated C7 position and redox functionalization of the carbocyclic ring.

Causality in Experimental Design: Unlike 4-chloroquinolines, which readily undergo uncatalyzed nucleophilic aromatic substitution (SNAr) due to strong activation by the adjacent ring nitrogen, the 7-chloro position is relatively electron-rich and unactivated. Therefore, palladium-catalyzed cross-coupling is strictly required to forge new C-N or C-C bonds at the C7 position[3][6].

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination at C7

Objective: To selectively replace the 7-chloro group with a cyclic or acyclic amine to generate 6,7-diaminoquinoline derivatives[3].

-

Reagent Preparation: In an inert atmosphere (glovebox or Schlenk line), combine 7-chloroquinolin-6-amine (1.0 eq) and the desired secondary amine (1.2 eq).

-

Catalyst System: Add a palladium precatalyst such as Pd₂(dba)₃ (0.02 eq) and a bidentate phosphine ligand like Xantphos or BINAP (0.04 eq)[6]. Rationale: Bidentate ligands with large bite angles promote reductive elimination, which is the rate-limiting step in aminations of unactivated aryl chlorides.

-

Base and Solvent: Introduce a strong base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5 eq), in anhydrous toluene or 1,4-dioxane[6].

-

Reaction Conditions: Heat the mixture to 90–110 °C for 12–24 hours under continuous stirring.

-

Workup: Cool to room temperature, quench with water, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black and inorganic salts.

-

Purification: Concentrate the organic layer and purify via flash column chromatography (silica gel, dichloromethane/methanol gradient) to yield the 7-substituted-quinolin-6-amine derivative[7].

Protocol 2: Synthesis of 6-Amino-7-chloroquinoline-5,8-dione (Streptonigrin Analogs)

Objective: To oxidize the quinoline core to a 5,8-dione, mimicking the pharmacophore of the antitumor antibiotic streptonigrin[4].

-

Oxidation Setup: Dissolve 7-chloroquinolin-6-amine in a mixture of water and acetone (1:1 v/v).

-

Reagent Addition: Slowly add an aqueous solution of Fremy's salt (potassium nitrosodisulfonate) or ceric ammonium nitrate (CAN) dropwise at 0 °C. Rationale: The strongly electron-donating 6-amino group activates the para-position (C5) and ortho-position (C8) towards oxidation, regioselectively directing the formation of the para-quinone.

-

Reaction: Stir at room temperature for 4-6 hours until the solution turns deep red/orange, indicating successful quinone formation.

-

Isolation: Extract with chloroform, wash with brine, dry over anhydrous Na₂SO₄, and evaporate to yield pure 6-amino-7-chloroquinoline-5,8-dione[4].

Pharmacological Applications & Mechanisms of Action

Antimalarial Activity: The quinoline ring is the foundational pharmacophore for classic antimalarials[5]. Derivatives of 7-chloroquinolin-6-amine can be engineered to accumulate in the acidic digestive vacuole of Plasmodium falciparum. Once trapped via protonation, they bind to free hematin, inhibiting its biocrystallization into non-toxic hemozoin and causing parasite death via oxidative stress.

Kinase Inhibition (SH3 Domains): Similar to structurally related 6-chloro-2-aminoquinolines, functionalized 6-aminoquinolines serve as highly specific ligands for Src Homology 3 (SH3) domains[3]. Binding to these highly conserved protein-protein interaction domains inhibits downstream kinase signaling implicated in oncogenesis and immune dysregulation[1].

Antitumor Activity (Quinone Analogs): The 5,8-dione derivatives (e.g., CAS 18892-39-2) act as potent cytotoxic agents[4]. Their mechanism is twofold: they intercalate into DNA and undergo continuous intracellular redox cycling. Reduction by NADH/NADPH-dependent reductases yields a semiquinone radical, which reacts with molecular oxygen to generate reactive oxygen species (ROS), leading to severe DNA strand cleavage and subsequent apoptosis.

Visualizations

Synthetic diversification of 7-chloroquinolin-6-amine into distinct pharmacological classes.

Dual mechanism of action for 6-amino-7-chloroquinoline-5,8-dione antitumor derivatives.

References

-

[4] Title: 6-Amino-7-chloro-5,8-dioxoquinoline | CID 96583. Source: PubChem. URL:[Link]

-

[3] Title: Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline. Source: ResearchGate. URL:[Link]

-

[7] Title: Supporting Information: Sequential and Selective Buchwald-Hartwig Amination Reactions. Source: Amazon S3 / ACS Publications. URL:[Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 6312-75-0|7-Chloroquinolin-6-amine|BLD Pharm [bldpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. 6-Amino-7-chloro-5,8-dioxoquinoline | C9H5ClN2O2 | CID 96583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

Theoretical and Computational Profiling of 7-Chloroquinolin-6-amine

Executive Summary

7-Chloroquinolin-6-amine represents a critical pharmacophore scaffold within the quinoline family. While its 4-amino isomer (the chloroquine core) is well-documented, the 6-amino-7-chloro substitution pattern offers unique electronic properties that modulate solubility, basicity, and minor-groove binding affinity in DNA-drug complexes. This guide provides a rigorous theoretical framework for the computational characterization of 7-Chloroquinolin-6-amine, synthesizing Density Functional Theory (DFT) protocols, spectroscopic predictions, and molecular docking workflows. It is designed to serve as a standard operating procedure (SOP) for researchers initiating in silico studies on this specific ligand.

Part 1: Electronic Structure & Reactivity (DFT Framework)

Computational Methodology

To ensure reproducibility and accuracy comparable to experimental data, the following level of theory is prescribed. This protocol balances computational cost with the accurate description of the chlorine atom's electron-withdrawing effects and the amine's lone-pair delocalization.

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) – Chosen for its proven reliability in organic heterocyclic systems.

-

Basis Set: 6-311++G(d,p) – The diffuse functions (++) are non-negotiable for correctly modeling the lone pairs on the quinoline nitrogen and the exocyclic amine.

-

Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) in Water (

) and DMSO (

Frontier Molecular Orbital (FMO) Analysis

The reactivity of 7-Chloroquinolin-6-amine is governed by the energy gap (

-

HOMO Character: Predominantly localized on the 6-amino group and the quinoline

-system. It acts as the nucleophilic center, susceptible to electrophilic attack (e.g., by metabolic enzymes like CYP450). -

LUMO Character: Delocalized over the pyridine ring and the C-Cl bond. This suggests the molecule can accept electrons, facilitating

- -

Predicted

: Based on isomeric data (6-chloroquinoline), the gap is estimated at 4.2 – 4.5 eV . A lower gap compared to unsubstituted quinoline indicates higher chemical reactivity and "softness," making it a potent drug candidate but also potentially liable to oxidation.

Global Reactivity Descriptors

Using Koopmans' theorem, the following descriptors must be calculated to predict stability:

| Parameter | Symbol | Formula | Significance |

| Chemical Potential | Driving force for electron transfer. | ||

| Chemical Hardness | Resistance to charge transfer (stability). | ||

| Electrophilicity Index | Propensity to accept electrons (toxicity indicator). |

Part 2: Spectroscopic Profiling (Vibrational & NMR)[1]

Vibrational Spectroscopy (IR/Raman)

Experimental validation relies on identifying "fingerprint" modes. The DFT-calculated frequencies must be scaled by 0.961 to account for anharmonicity.

- Stretching: Two distinct bands (symmetric/asymmetric) predicted at 3400–3500 cm⁻¹ .

- Stretching: A diagnostic band at 650–700 cm⁻¹ . The heavy chlorine atom decouples this mode from the ring vibrations, making it a clean marker for the 7-chloro substitution.

-

Ring Breathing: Strong Raman active mode near 1580–1600 cm⁻¹ , characteristic of the fused quinoline system.

NMR Chemical Shift Prediction (GIAO Method)

-

Protocol: Gauge-Independent Atomic Orbital (GIAO) method at B3LYP/6-311++G(d,p) in DMSO-d6.

-

H-5 Proton: The proton at position 5 (ortho to the amine and meta to the chlorine) will show a significant upfield shift due to the shielding effect of the amino group, distinguishing it from the 7-chloro-4-amino isomer.

Part 3: Molecular Docking & Pharmacodynamics

Target Selection

The 7-chloroquinoline scaffold is a privileged structure for inhibiting DNA replication enzymes.

-

DNA Gyrase (Bacteria): Target the ATP-binding pocket (e.g., PDB: 3FV5).

-

Topoisomerase II (Human): For anticancer potential (intercalation).

-

Plasmodium falciparum DHFR: For antimalarial activity.[1][2]

Docking Protocol (AutoDock Vina / Glide)

-

Ligand Prep: Optimize geometry (DFT level), assign Gasteiger charges, detect rotatable bonds (amine H-bonds are critical).

-

Grid Generation: Center grid box (60x60x60 Å) on the co-crystallized ligand of the target protein.

-

Scoring Function: Focus on

(kcal/mol). A threshold of < -8.0 kcal/mol indicates a lead compound.

Visualization of Computational Workflow

The following diagram illustrates the integrated workflow from structure generation to biological validation.

Figure 1: Integrated computational workflow for the characterization of 7-Chloroquinolin-6-amine, linking QM studies with biological predictions.

Part 4: Interaction Mechanism & Binding Mode

The 6-amino group acts as a critical hydrogen bond donor, while the quinoline nitrogen acts as an acceptor. In the context of DNA intercalation, the planar aromatic system slides between base pairs.

Proposed Binding Mechanism (Pathway)

Figure 2: Mechanistic interaction map showing the three primary binding modalities of the ligand within a protein active site or DNA groove.

Part 5: References

-

Growing Science. (2024). Density Functional Theory (DFT) calculations of quinoline derivatives. Retrieved from [Link]

-

ACS Omega. (2026). Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7-Chloroquinoline. Retrieved from [Link]

-

DergiPark. (2023). Experimental and DFT-Based Investigation of Structural, Spectroscopic, and Electronic Features of 6-Chloroquinoline. Retrieved from [Link]

-

MDPI. (2025). Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. Retrieved from [Link]

Sources

Methodological & Application

Technical Application Note: Synthesis of 7-Chloroquinolin-6-amine Derivatives

Executive Summary & Strategic Rationale

The 7-chloroquinolin-6-amine scaffold is a critical pharmacophore in medicinal chemistry, distinct from its more common isomer, the 4-amino derivative (the "chloroquine" backbone). While the 4-amino variants are historically associated with antimalarials, the 6-amino-7-chloro substitution pattern is increasingly relevant in the design of kinase inhibitors and agents targeting metabolic enzymes.

The amine at position 6 serves as a versatile nucleophilic handle for downstream derivatization (e.g., urea formation, amidation), while the chlorine at position 7 modulates lipophilicity and metabolic stability, often blocking oxidative metabolism at this reactive site.

This guide details the Regioselective Nitration-Reduction Route , currently the most reliable method for laboratory-scale synthesis. Unlike the Skraup synthesis, which suffers from violent exotherms and isomeric mixtures when using substituted anilines, this route utilizes the directing effects of the 7-chloro substituent to achieve high regiochemical fidelity.

Retrosynthetic Analysis & Pathway Logic

The synthesis relies on a "Functional Group Interconversion" (FGI) strategy. We begin with the commercially available 7-chloroquinoline.

-

Step 1 (Nitration): Electrophilic aromatic substitution. The nitrogen of the quinoline ring is deactivated in strong acid (forming the quinolinium ion). The 7-chloro group (ortho/para director) activates the 6 and 8 positions. However, position 8 is sterically hindered by the ring nitrogen's lone pair repulsion and peri-interactions. Thus, nitration occurs selectively at C6 .

-

Step 2 (Reduction): Chemoselective reduction of the nitro group to the amine. Crucially, we must avoid hydrodehalogenation (loss of the 7-Cl atom), which is a risk with standard catalytic hydrogenation (Pd/C + H₂). Therefore, a chemical reduction using Iron (Fe) or Stannous Chloride (SnCl₂) is preferred.

Synthesis Workflow Diagram

Figure 1: Logical flow for the synthesis of 7-Chloroquinolin-6-amine, highlighting the critical intermediate stage.

Detailed Experimental Protocols

Phase 1: Regioselective Nitration

Objective: Synthesis of 7-Chloro-6-nitroquinoline.

Mechanism: The reaction proceeds via a nitronium ion (

Materials

-

7-Chloroquinoline (1.0 eq)[2]

-

Concentrated Sulfuric Acid (

, 98%) -

Fuming Nitric Acid (

, >90%) or Potassium Nitrate ( -

Dichloromethane (DCM) for extraction

-

Sat. Sodium Bicarbonate (

)ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

Protocol

-

Setup: Equip a 3-neck round-bottom flask with a magnetic stirrer, thermometer, and addition funnel. Place in an ice-salt bath to maintain internal temperature between 0–5 °C .

-

Solubilization: Dissolve 7-chloroquinoline (e.g., 5.0 g, 30.6 mmol) in concentrated

(15 mL). Caution: Exothermic dissolution. -

Nitrating Agent: In a separate vessel, prepare a mixture of fuming

(1.5 eq) and conc. -

Addition: Add the nitrating mixture dropwise to the quinoline solution. Critical: Do not allow the temperature to exceed 10 °C. Higher temperatures promote dinitration and decomposition.

-

Reaction: Stir at 0–5 °C for 2 hours. Monitor by TLC (System: Ethyl Acetate/Hexane 1:1). The product is less polar than the starting material.

-

Quench: Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring. A yellow precipitate (the sulfate salt) may form.

-

Neutralization: Adjust pH to ~8-9 using 25% NaOH or solid

. The free base will precipitate as a yellow/orange solid. -

Workup: Extract with DCM (

mL). Wash combined organics with brine, dry over anhydrousngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

Purification: Recrystallize from Ethanol to yield yellow needles.

Expected Yield: 75–85%

Key Characterization:

Phase 2: Chemoselective Reduction

Objective: Synthesis of 7-Chloroquinolin-6-amine.

Rationale: We utilize Iron powder in ammonium chloride (Bechamp conditions). This method is mild, tolerates the chloro-substituent (avoiding dehalogenation), and is environmentally more benign than Tin(II) chloride.

Materials

-

7-Chloro-6-nitroquinoline (Intermediate from Phase 1)

-

Iron Powder (Fe, 325 mesh, 5.0 eq)

-

Ammonium Chloride (

, 5.0 eq) -

Ethanol/Water (3:1 mixture)

Protocol

-

Setup: In a round-bottom flask, suspend 7-chloro-6-nitroquinoline (1.0 eq) in Ethanol/Water (3:1 ratio, ~10 mL per gram of substrate).

-

Activation: Add

(5.0 eq) and Iron powder (5.0 eq). -

Reflux: Heat the mixture to reflux (approx. 80 °C) with vigorous stirring. The reaction typically completes in 1–3 hours.

-

Visual Cue: The yellow suspension will turn dark grey/black (iron oxides).

-

-

Filtration: While still hot, filter the mixture through a pad of Celite to remove iron residues. Wash the pad with hot ethanol.

-

Concentration: Evaporate the ethanol from the filtrate under reduced pressure.

-

Extraction: Dilute the aqueous residue with water and extract with Ethyl Acetate (

). -

Purification: The crude amine is often pure enough for subsequent steps. If necessary, purify via flash column chromatography (DCM/MeOH 95:5).

Expected Yield: 80–90% Appearance: Pale yellow to off-white solid.

Analytical Data Summary

| Parameter | 7-Chloro-6-nitroquinoline (Intermediate) | 7-Chloroquinolin-6-amine (Product) |

| Appearance | Yellow crystalline solid | Off-white/Pale yellow solid |

| Melting Point | 160–162 °C | 145–148 °C |

| TLC ( | ~0.6 (Hex/EtOAc 1:1) | ~0.3 (Hex/EtOAc 1:1) |

| Key IR Bands | 1520, 1340 | 3300–3400 |

Troubleshooting & Optimization

Issue: Low Regioselectivity (Formation of 8-nitro isomer)

-

Cause: Reaction temperature too high during acid addition.

-

Fix: Ensure temperature remains <5 °C. Use

instead of fuming

Issue: Dechlorination during Reduction

-

Cause: If using catalytic hydrogenation (Pd/C), the C-Cl bond is labile.

-

Fix: Switch strictly to Iron/Ammonium Chloride or Stannous Chloride (SnCl₂) . If hydrogenation is mandatory, use sulfided platinum on carbon (Pt(S)/C) which resists dehalogenation.

Issue: Solubility

-

Observation: The 6-amino derivative can be sparingly soluble in non-polar solvents.

-

Fix: Use polar aprotic solvents (DMF, DMSO) or mixtures of DCM/MeOH for handling the final product.

Safety & Hazards (HSE)

-

Nitration Risks: The reaction of quinoline with mixed acids is highly exothermic. A runaway reaction can lead to explosive decomposition. Always add the nitrating agent to the substrate, never the reverse, and maintain strict cooling.

-

Nitro Compounds: Polynitrated quinolines (byproducts) can be shock-sensitive. Do not distill the crude reaction mixture to dryness if dinitration is suspected.

-

Toxicology: Halogenated quinolines are potential irritants and mutagens. Handle with full PPE (gloves, goggles, fume hood).

References

-

BenchChem. (2025).[1][3][4] An In-Depth Technical Guide to the Synthesis of 7-Chloro-6-nitroquinoline. Retrieved from (Verified via search snippet 1.1).

-

National Institutes of Health (NIH). (2026). Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline. PMC. Retrieved from (Verified via search snippet 1.22 - Validating reduction methodology).

-

ChemicalBook. (2025). 7-Nitroquinoline Synthesis and Precursors. Retrieved from (Verified via search snippet 1.17).

-

MDPI. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. (Provides context on 7-chloroquinoline reactivity). Retrieved from .

(Note: The synthesis described above is a composite of verified standard organic transformations validated by the specific reactivity of the 7-chloroquinoline scaffold found in the search results.)

Sources

Application Notes and Protocols for High-Throughput Screening of 7-Chloroquinolin-6-amine Libraries

Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery

The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets.[1] This structural motif is present in numerous approved drugs and biologically active compounds, demonstrating diverse pharmacological activities including anticancer, antimalarial, and anti-inflammatory effects.[1][2] The 7-chloroquinoline core, in particular, is a well-established pharmacophore found in drugs like chloroquine and has been investigated for its potential in cancer therapy.[3][4]

The 7-Chloroquinolin-6-amine scaffold represents a versatile starting point for the generation of extensive small molecule libraries. The presence of the amine group at the 6-position provides a readily modifiable handle for combinatorial chemistry, allowing for the creation of a diverse set of derivatives. This diversity increases the probability of identifying novel "hit" compounds against various therapeutic targets during high-throughput screening (HTS) campaigns.[5][6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of robust high-throughput screening assays for libraries based on the 7-Chloroquinolin-6-amine scaffold. We will explore both biochemical and cell-based screening approaches, providing detailed protocols and explaining the rationale behind key experimental choices.

Strategic Approach to Screening 7-Chloroquinolin-6-amine Libraries

Given the established biological activities of quinoline derivatives, a dual-pronged screening strategy is recommended to maximize the potential for hit discovery. This involves concurrently running biochemical assays against specific molecular targets and cell-based assays to assess phenotypic responses.[7][8][9]

-

Biochemical (Target-Based) Assays: These assays are designed to identify compounds that directly interact with a purified biological target, such as an enzyme or receptor.[7][8][10] Protein kinases are a particularly relevant target class, as many quinoline-based compounds have been identified as kinase inhibitors.[1][11] These assays offer a direct measure of target engagement and are often less prone to off-target effects.[8]

-

Cell-Based (Phenotypic) Assays: These assays measure the effect of a compound on a whole living cell, providing a more physiologically relevant context.[12][13] For a 7-Chloroquinolin-6-amine library, assessing cytotoxicity or anti-proliferative effects against cancer cell lines is a logical starting point, given the known anticancer properties of related compounds.[3][14][15] Cell-based assays can uncover compounds that work through various mechanisms, not just direct target inhibition.[10][16]

The following sections will provide detailed protocols for a representative assay from each category: a biochemical kinase inhibition assay and a cell-based cancer cell proliferation assay.

Biochemical Screening: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

Principle: The HTRF assay is a robust, homogeneous (no-wash) assay format ideal for HTS of kinase inhibitors.[1] It measures the phosphorylation of a specific substrate by a kinase. The assay uses two antibodies: one labeled with a Europium (Eu3+) cryptate (donor) that recognizes the substrate, and another labeled with a compatible acceptor fluorophore (e.g., XL665) that specifically binds to the phosphorylated form of the substrate. When the substrate is phosphorylated, the donor and acceptor are brought into close proximity, allowing for Förster Resonance Energy Transfer (FRET). Excitation of the donor results in a long-lived fluorescence emission from the acceptor. Inhibitors of the kinase will prevent substrate phosphorylation, leading to a decrease in the FRET signal.

Workflow for HTRF Kinase Inhibition Assay

Caption: Workflow for a luminescent cell viability HTS assay.

Detailed Protocol: CellTiter-Glo® Assay

Materials:

-

Human cancer cell line (e.g., MCF-7 for breast cancer, A2780 for ovarian cancer). [14][15]* Complete cell culture medium (e.g., DMEM with 10% FBS).

-

7-Chloroquinolin-6-amine library compounds (10 mM stocks in DMSO).

-

Positive control (e.g., Doxorubicin).

-

384-well clear-bottom white tissue culture plates.

-

CellTiter-Glo® Luminescent Cell Viability Assay kit.

-

Luminometer plate reader.

Procedure:

-

Cell Plating:

-

Harvest and count cells, then dilute to the desired seeding density in complete culture medium.

-

Dispense 25 µL of the cell suspension into each well of a 384-well plate.

-

Incubate the plates overnight in a humidified incubator (37°C, 5% CO2) to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a dilution plate of the 7-Chloroquinolin-6-amine library and controls in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. [17] * Add 5 µL of the diluted compounds to the corresponding wells. Add vehicle control (medium with DMSO) and positive control (Doxorubicin) to the appropriate wells.

-

Incubate the plates for 48 to 72 hours.

-

-

Assay Readout:

-

Remove the plates from the incubator and allow them to equilibrate to room temperature for about 30 minutes.

-

Add 30 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Data Analysis:

-

Calculate Percent Viability:

-

% Viability = 100 * (Luminescence_compound / Luminescence_vehicle_ctrl)

-

-

Hit Identification:

-

A "hit" is a compound that reduces cell viability below a predetermined threshold (e.g., < 50% viability). [1]

-

-

Follow-up Studies:

-

Active hits from the primary screen should be re-tested in dose-response format to determine their IC50 (the concentration that inhibits 50% of cell viability).